molecular formula C11H10N2O3 B1198526 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 24088-59-3

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B1198526
CAS No.: 24088-59-3
M. Wt: 218.21 g/mol
InChI Key: UBSBRLFVQKHLPG-UHFFFAOYSA-N
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Description

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound that belongs to the class of oxadiazoles. It is characterized by the presence of a phenyl group attached to the 1,2,4-oxadiazole ring, which is further connected to a propanoic acid moiety.

Mechanism of Action

  • Enzyme Inhibitors : It could inhibit specific enzymes involved in disease processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. This reaction can be catalyzed by various agents, such as p-toluenesulfonic acid and zinc chloride, to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenyl group and the oxadiazole ring contributes to its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential as a versatile chemical entity .

Properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-11(13-16-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBRLFVQKHLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349838
Record name 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24088-59-3
Record name 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-[3-(4-Chlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Bromophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Nitrophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Trifluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Difluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Ethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-{3-[3-(2-Dimethylaminoethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid; 3-{3-[4-(2-Morpholin-4-ylethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid; 3-[3-(2,3-Dichlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3,4-Difluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Chloro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Fluoro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Chloro-3-fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3,4-Methylenedioxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Methylsulfanylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Methoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(2,3-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(2,4-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(2,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(2,6-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(2,3-Dihydrobenzofuran-5-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(2-Methylthiazol-4-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(5-Nitrothiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(2-Methylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; and 3-[3-(2-Ethylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid.
[Compound]
Name
3-[3-(4-Chlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-[3-(3-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-[3-(3-Ethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-[3-(4-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-[3-(3-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3-{3-[3-(2-Dimethylaminoethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
3-{3-[4-(2-Morpholin-4-ylethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-[3-(2,3-Dichlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-[3-(3,4-Difluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-[3-(3-Chloro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
3-[3-(3-Fluoro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-[3-(4-Bromophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
3-[3-(4-Chloro-3-fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
3-[3-(3,4-Methylenedioxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
3-[3-(4-Methylsulfanylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
3-[3-(4-Methoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-[3-(2,3-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-[3-(2,4-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
3-[3-(2,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
3-[3-(2,6-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
3-[3-(3,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
3-[3-(4-Fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Name
3-[3-(2,3-Dihydrobenzofuran-5-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Name
3-[3-(2-Methylthiazol-4-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Name
3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
Name
3-[3-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
Name
3-[3-(5-Nitrothiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
Name
3-[3-(2-Methylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Name
3-[3-(2-Ethylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
3-[3-(3-Nitrophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
[Compound]
Name
3-[3-(4-Trifluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
[Compound]
Name
3-[3-(4-Difluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
[Compound]
Name
3-[3-(4-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
[Compound]
Name
3-[3-(3-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
[Compound]
Name
3-[3-(4-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

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